molecular formula C19H17NO3 B4937667 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4937667
M. Wt: 307.3 g/mol
InChI Key: RSTCHBXGGHWIAJ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PPO, is a heterocyclic compound that has been extensively studied due to its various biological activities. It belongs to the family of oxazolones, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2, or by interfering with the signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. Another area of interest is the investigation of the mechanisms underlying its various biological activities. Additionally, further studies are needed to determine the potential side effects of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and to establish its safety profile in humans.

Synthesis Methods

2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through the condensation reaction between 2-propoxybenzaldehyde and 2-amino-phenyl-4-methoxy-acetic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature and pressure.

Scientific Research Applications

2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.

properties

IUPAC Name

(4Z)-2-phenyl-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-12-22-17-11-7-6-10-15(17)13-16-19(21)23-18(20-16)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTCHBXGGHWIAJ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

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